

Application Notes and Protocols for IACS-8803 in vitro STING Activation Assay

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing **IACS-8803** to activate the STING (Stimulator of Interferon Genes) pathway in vitro. Detailed protocols for cell-based assays, along with data presentation and visualization, are included to facilitate experimental design and execution.

Introduction

IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) agonist of the STING protein.[1][2] [3][4] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[3][5][6] This signaling cascade plays a crucial role in antitumor immunity, making STING agonists like **IACS-8803** promising candidates for cancer immunotherapy.[1][5][7]

IACS-8803 is a 2',3'-thiophosphate CDN analog, a structural feature that enhances its affinity for STING and improves its resistance to phosphodiesterase-mediated degradation compared to canonical 3',3'-CDNs.[3] These characteristics contribute to its enhanced ability to activate the STING pathway in vitro and elicit robust antitumor responses in vivo.[3]

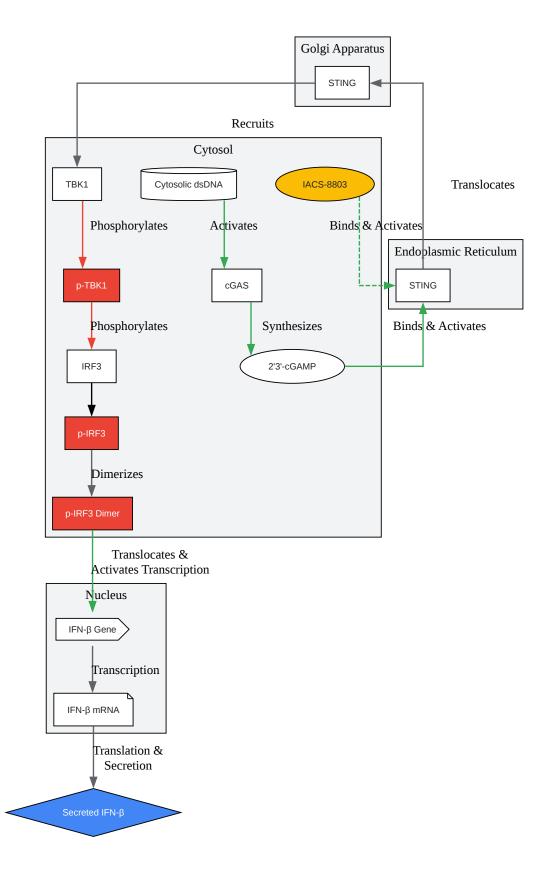
This document outlines the in vitro assays to quantify the activation of the STING pathway by IACS-8803, focusing on the measurement of IFN- β secretion from the human monocytic cell line THP-1.



STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which binds to and activates cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[8] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, including IFN-β.





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STING Signaling Pathway Activation by IACS-8803.



Quantitative Data Summary

The potency of IACS-8803 in activating the STING pathway can be quantified by measuring the amount of IFN- β secreted by THP-1 cells. The table below summarizes the in vitro activity of IACS-8803 in comparison to a benchmark STING agonist, 2',3'-RR-S2-CDA (ADU-S100).

Compound	Cell Line	Assay Readout	EC50 (μg/mL)
IACS-8803	THP-1	IFN-β Secretion	~1-5
2',3'-RR-S2-CDA	THP-1	IFN-β Secretion	~5-10

Note: The EC50 values are approximate and may vary depending on experimental conditions. Data is extrapolated from dose-response curves showing superior activity of IACS-8803.[5]

Experimental Protocols Protocol 1: In Vitro STING Activation Assay in THP-1 Cells

This protocol describes the measurement of IFN- β secreted from THP-1 cells following stimulation with IACS-8803.

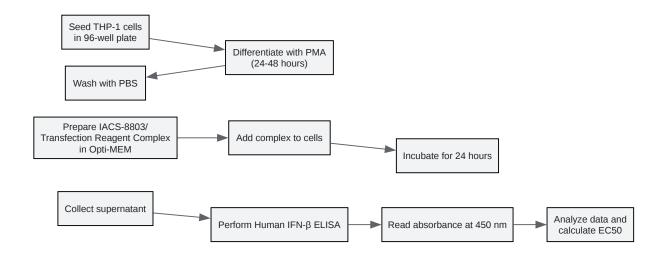
Materials:

- THP-1 cells (ATCC® TIB-202™)
- RPMI-1640 medium (with L-glutamine)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA)
- IACS-8803
- Opti-MEM™ I Reduced Serum Medium



- Transfection reagent (e.g., Lipofectamine™ 2000)
- 96-well cell culture plates
- Human IFN-β ELISA kit

Experimental Workflow:



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Workflow for in vitro STING activation assay.

Procedure:

- · Cell Culture and Differentiation:
 - Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1%
 Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed 5 x 10⁵ THP-1 cells per well in a 96-well plate.
 - Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytic THP-1 cells into macrophage-like cells.



- Incubate for 24-48 hours. Differentiated cells will adhere to the plate.
- Carefully aspirate the medium and wash the cells once with sterile PBS.
- IACS-8803 Stimulation:
 - Prepare a stock solution of IACS-8803 in sterile water or PBS.[1]
 - Prepare serial dilutions of IACS-8803 in Opti-MEM™ medium to achieve the desired final concentrations (e.g., 0.01 to 100 µg/mL).
 - In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
 - Combine the diluted IACS-8803 and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
 - Add the IACS-8803/transfection reagent complexes to the appropriate wells of the plate containing the differentiated THP-1 cells. Include a vehicle control (transfection reagent only).
 - Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- IFN-β Quantification by ELISA:
 - After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
 - Perform the Human IFN-β ELISA according to the manufacturer's protocol.[9] This typically involves:
 - Adding standards and supernatants to the wells of the pre-coated ELISA plate.
 - Incubating with a detection antibody.
 - Incubating with a substrate solution to develop color.
 - Adding a stop solution and reading the absorbance at 450 nm.
 - \circ Calculate the concentration of IFN- β in each sample based on the standard curve.



Data Analysis:

Plot the IFN-β concentration against the log of the IACS-8803 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Protocol 2: Western Blot for STING Pathway Activation

This protocol can be used as a complementary method to confirm the activation of the STING signaling pathway by assessing the phosphorylation of key downstream proteins.

Materials:

- Differentiated THP-1 cells (prepared as in Protocol 1)
- IACS-8803
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-STING, anti-β-actin
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:

- Cell Lysis:
 - Stimulate differentiated THP-1 cells with IACS-8803 for a shorter duration (e.g., 1-6 hours) as phosphorylation events are transient.



- Wash the cells with cold PBS and add lysis buffer.
- Collect the cell lysates and centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Results:

An increase in the phosphorylation of TBK1 and IRF3 should be observed in cells treated with **IACS-8803** compared to the vehicle control, confirming the activation of the STING pathway. Total protein levels of TBK1, IRF3, STING, and β-actin should remain relatively constant.

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